Butylurea

Overview

Description

Synthesis of Butylurea

The synthesis of butylurea has been explored through various chemical pathways. One such method involves starting with sodium cyanide-14C to produce butyronitrile-1-14C, which is then reduced to butylamine-1-14C. This amine is converted to its hydrochloride salt and subsequently reacts with urea to form butylurea-1-14C. This process, however, has been found to yield the final product in only 32% overall yield based on the sodium cyanide-14C used .

Molecular Structure Analysis

A detailed structural and spectroscopic study of a thiourea derivative, which is structurally related to butylurea, has been conducted. The study reveals a planar carbonylthiourea group stabilized by intramolecular NH···O bonds. The compound forms polymeric ribbons in the crystal lattice through NH···O and NH···S hydrogen bonds. The nature and strength of these interactions have been analyzed using Hirshfeld surfaces and theoretical calculations, indicating the importance of these bonds in the stabilization of the molecular structure .

Chemical Reactions Analysis

Butylurea has been used in various color reactions with different reagents such as diacetyl monoxime and glucuronolactone. These reactions produce color reaction products like 2, 2'-dioxo-4, 5'-diimidazolylmethane derivatives, which are responsible for the coloration observed. The reactions also yield tetrahydroimidazo[4, 5-d]imidazole-2,5-dione derivatives. The reproducibility of these reactions has been noted as poor, but the significance of the products in the color development process is undeniable .

Physical and Chemical Properties Analysis

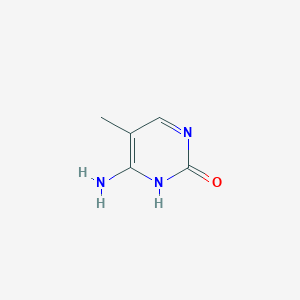

The synthesis of related compounds such as 5-bromo-3-sec.-butyl-6-methyluracil provides insight into the physical and chemical properties of butylurea derivatives. The synthesis process involves the condensation of sec.-butylurea with methylacetoacetate, followed by a series of reactions leading to the final brominated product. The intermediates and final products are characterized by techniques such as melting point measurement, IR, NMR, and elemental analysis, which are essential for understanding the physical and chemical properties of these compounds .

Case Studies and Applications

While specific case studies directly involving butylurea were not detailed in the provided papers, the research on its derivatives and reaction products suggests a range of potential applications, particularly in the field of chemical synthesis and analysis. The color reactions involving butylurea, for instance, could have implications for the development of analytical methods for detecting or quantifying urea derivatives .

Scientific Research Applications

Neuropharmacological Studies

Butylurea, specifically tert-butylurea, has been examined for its potential neuropharmacological effects. Studies in mice and rats suggest significant central nervous system (CNS) activity. Tert-butylurea showed pronounced activity against pentetrazole-induced convulsions and lethality, with partial protection against strychnine-induced convulsions. It also prolonged pentobarbital sleeping time and exhibited moderate analgesic activity and motor incoordination effects (Dar, 1976). Further studies on N-butyryl-N-butylurea, a derivative of butylurea, revealed sedative-hypnotic action and significant anticonvulsive activity, suggesting its potential use against seizures (Dar, Zirvi, & Fakouhi, 1979).

Potential Antiatherosclerotic and Hypocholesterolemic Properties

Research has identified N,N-dialkyl-N'-arylureas, a series involving butylurea derivatives, as inhibitors of the ACAT enzyme. These compounds show promise as agents against hypercholesterolemia and atherosclerosis (Devries et al., 1989).

Oncological Studies

Studies have explored the carcinogenic potential of butylurea. For instance, feeding butylurea and sodium nitrite to rats and mice induced various neoplasms, suggesting a link between these compounds and cancer formation (Murthy et al., 1979).

Chemical Synthesis and Applications

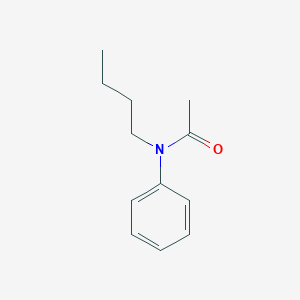

Butylurea and its derivatives have been used in chemical syntheses. For example, the synthesis of unsymmetrical ureas with carbon monoxide and oxygen involved butylurea derivatives (Mizuno, Nakai, & Mihara, 2009). Additionally, the preparation of sec.-butylurea for the synthesis of 5-bromo-3-sec.-butyl-6-methyluracil was reported, indicating its use in producing specific compounds (You-lin, 2007).

Hemoglobin Studies and Anti-sickling Agents

Butylurea has been studied for its potential as an anti-sickling agent in sickle cell disease. The thermodynamics of its interaction with hemoglobin S and its effects on the gel-solution phase equilibrium were investigated, suggesting its potential in medical applications (Benedict et al., 1981).

Microbial Degradation in Environmental Studies

Butylurea, as part of the phenylurea herbicides, has been studied for its environmental impact, specifically its microbial degradation in soils. This research is crucial for understanding the fate of such herbicides in agricultural and natural ecosystems (Hussain et al., 2015).

HIV-1 Inhibition Studies

Butylurea has been investigated for its ability to inhibit HIV-1 infectivity. Alkylureas, including butylurea, have shown potential in suppressing the infectivity of HIV-1, suggesting a role in developing therapeutic strategies for HIV-1 infection (Goldstein et al., 1991).

Safety and Hazards

When handling Butylurea, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Future Directions

There is a growing interest in urea-based derivatives for drug design and development . The bulky N-tert-butyl plays key roles to facilitate the formation of macrocycles, providing not only the kinetic control due to the formation of the cyclization-promoting cis C=O/tert-butyl conformation, but also possibly the thermodynamic stabilization of macrocycles with weak association interactions . The bulky N-tert-butyl can be readily removed by acid to eliminate the dynamicity of HUB and stabilize the macrocycle structures .

Mechanism of Action

Target of Action

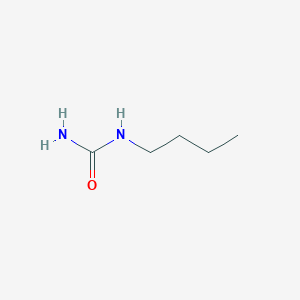

Butylurea, specifically N-Butylurea, is a chemical compound with the formula CH3(CH2)3NHCONH2 It’s structurally similar to tolbutamide, a sulfonylurea class of insulin secretagogues . These compounds act by stimulating β cells of the pancreas to release insulin .

Mode of Action

Drawing parallels from tolbutamide, it can be inferred that butylurea might interact with its targets, possibly the pancreatic β cells, to stimulate insulin release . This interaction could lead to an increase in both basal insulin secretion and meal-stimulated insulin release .

Biochemical Pathways

This pathway plays a crucial role in regulating glucose metabolism .

Pharmacokinetics

Tolbutamide, a structurally similar compound, is known to be metabolized in the liver and excreted in urine (75-85%) and feces .

Result of Action

If it acts similarly to tolbutamide, it could lead to an increase in insulin levels, thereby aiding in the regulation of blood glucose levels .

properties

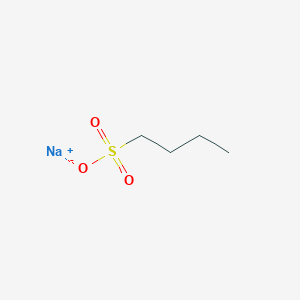

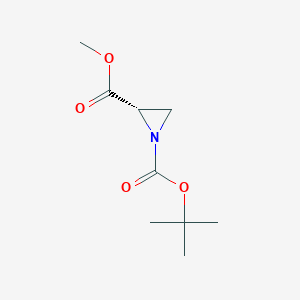

IUPAC Name |

butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWSQCLBDWYLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020222 | |

| Record name | N-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley] | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | N-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Butylurea | |

Color/Form |

TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID | |

CAS RN |

592-31-4 | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CPL5NR15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 °F (NTP, 1992), 96 °C | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary pharmacological effect of tert-butylurea?

A1: tert-Butylurea exhibits marked activity within the central nervous system (CNS). It demonstrates significant anticonvulsant activity, particularly against seizures induced by pentylenetetrazol. [, ]

Q2: How does tert-butylurea compare to other anticonvulsant agents in its mechanism of action?

A2: While tert-butylurea effectively protects against pentylenetetrazol-induced convulsions and lethality, its protection against strychnine-induced convulsions is only partial. [, ] This suggests a potential mechanism distinct from some conventional anticonvulsant agents.

Q3: What other CNS-related effects have been observed with tert-butylurea administration?

A3: Studies show tert-butylurea can prolong the sleep time induced by pentobarbital, reduce tremorine-induced tremors, and produce mild analgesic effects. [, ] Additionally, it can lead to motor incoordination and decreased activity levels in mice. [, ]

Q4: Does N-butyryl-N-butylurea (NBNB), a derivative of n-butylurea, share similar CNS activity with tert-butylurea?

A4: Yes, NBNB demonstrates significant CNS depressant action, including potentiating the sleeping time of barbiturates (pentobarbital and barbital) and exhibiting moderate anti-tremorine activity. []

Q5: How does NBNB compare to tert-butylurea in terms of anticonvulsant activity?

A5: NBNB exhibits significant anticonvulsive activity against convulsions induced by strychnine, pentylenetetrazol, and supramaximal electroshock, offering protection against both tonic convulsions and lethality. [] This suggests a broader spectrum of anticonvulsant activity compared to tert-butylurea.

Q6: What are the potential therapeutic implications of the anti-pentylenetetrazol activity observed with tert-butylurea and NBNB?

A6: The pronounced anti-pentylenetetrazol activity suggests these compounds might be effective against absence seizures ("petit mal" seizures), warranting further investigation into their anticonvulsant properties. [, , ]

Q7: Can butylurea and sodium nitrite, when administered together, lead to tumor development?

A7: Studies in Fischer 344 rats and C57BL/6 mice revealed that while individual administration of butylurea or sodium nitrite did not significantly increase tumor incidence, simultaneous feeding induced neoplasms in various tissues. [] This suggests in vivo formation of the carcinogen N-butyl-N-nitrosourea.

Q8: What specific tumor types were observed in rats and mice after simultaneous butylurea and sodium nitrite administration?

A8: In rats, tumors were found in the lung, Zymbal's gland, forestomach, intestine, and hemopoietic tissues. [] Mice developed malignant lymphomas. []

Q9: How does N-nitroso-N-butylurea (BNU) induce intestinal tumors in mice?

A9: A single injection of BNU in C57BL/L mice resulted in a high incidence of intestinal tumors, primarily at the pylorus-duodenum junction and the anterior small intestine. [] These tumors ranged from polypoid growths to invasive adenocarcinomas, but generally lacked metastatic potential.

Q10: Does BNU administration lead to tumor development in other organs besides the intestines?

A10: Yes, besides intestinal tumors, BNU also induced tumors in the stomach, hematopoietic system, lung, and liver of mice. []

Q11: Can transplacental exposure to endogenously formed BNU induce tumors in offspring?

A11: Administration of butylurea and sodium nitrite to pregnant ACI/N rats resulted in neurogenic tumors in their offspring, similar to those observed with direct BNU administration during pregnancy. [] This confirms in vivo formation of BNU and its transplacental carcinogenic potential.

Q12: How does BNU interact with DNA to exert its carcinogenic effects?

A12: BNU alkylates DNA, forming adducts like O6-butylguanine (O6BuG). [] This adduct is considered a critical lesion contributing to BNU's carcinogenicity.

Q13: What methods can be used to detect and quantify DNA adducts like O6BuG?

A13: Sensitive methods combining immunoaffinity chromatography with gas chromatography-mass spectrometry have been developed to quantify O6BuG in hydrolyzed DNA samples. [, ]

Q14: Can thiourea derivatives be converted to their corresponding urea counterparts?

A14: Yes, reacting N, N'-dicyclohexylthiourea with dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid yields N, N'-dicyclohexylurea. [] This method can be applied to synthesize other substituted ureas from their corresponding thioureas.

Q15: What is the significance of tert-butylurea in urea synthesis?

A15: tert-Butylurea serves as a valuable reagent in synthesizing otherwise inaccessible ureas, such as tropolonylureas. [] This method involves reacting tert-butylurea with appropriate amines, eliminating tert-butylamine in the process.

Q16: How does the alkyl chain length of urea derivatives affect their denaturing properties?

A16: Studies using Pseudomonas aeruginosa cytochrome c551 (PAc551) revealed that urea derivatives with longer alkyl chains exhibit stronger denaturing effects. [] Butylurea demonstrated the strongest denaturing effect compared to urea, N-methylurea, N-ethylurea, and N-propylurea.

Q17: What is the impact of alkyl chain length on the thermodynamics of protein denaturation by urea derivatives?

A17: The accessible surface area difference upon PAc551 denaturation was highest with butylurea and gradually decreased with shorter alkyl chain lengths. [] This suggests that longer alkyl chains enhance the interaction with the protein, facilitating denaturation.

Q18: How does the denaturing effect of alkylureas on alpha-chymotrypsinogen differ from that of unsubstituted urea?

A18: Alkylureas like ethyl-, propyl-, and butylurea cause a less levorotatory shift in the optical rotatory dispersion of alpha-chymotrypsinogen, contrasting with the effect of unsubstituted urea. [] This indicates alkylureas induce a distinct non-native conformation in the protein.

Q19: What is the primary driving force behind the denaturing action of alkylureas on proteins?

A19: The denaturing effect of alkylureas appears to be primarily hydrophobic, as evidenced by their ability to disrupt hydrophobic interactions in a model system and their increasing effectiveness with longer alkyl chains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.